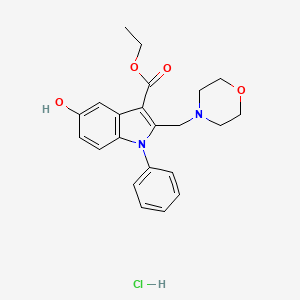![molecular formula C18H16Br2N4O3 B4981301 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide]](/img/structure/B4981301.png)
2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide], also known as OBAA, is an organic compound that has gained popularity in scientific research due to its potential therapeutic applications. OBAA is synthesized through a condensation reaction between 4-bromobenzaldehyde and acetoacetohydrazide. In
Applications De Recherche Scientifique
2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has been found to have potential therapeutic applications in various scientific research fields. It has shown significant anti-inflammatory, anti-tumor, and anti-microbial activities. 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has also been studied for its potential use as an anti-diabetic agent due to its ability to inhibit the enzyme alpha-glucosidase.
Mécanisme D'action
The mechanism of action of 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] is not fully understood. However, it has been suggested that 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] may exert its anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB pathway. 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has been found to have anti-microbial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has also been found to have low toxicity in animal studies. However, one limitation of 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] research. One potential direction is to further investigate its anti-inflammatory and anti-tumor effects in vivo. Additionally, 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] could be studied for its potential use as an anti-diabetic agent. Further research could also focus on improving the solubility of 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] to make it more accessible for use in various experiments.
Conclusion:
In conclusion, 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] is an organic compound that has shown potential therapeutic applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a promising candidate for further research. While there are limitations to its use in certain experiments, 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] has several advantages that make it a valuable tool for scientific research. With further investigation, 2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] could potentially lead to the development of novel therapeutic agents.
Méthodes De Synthèse
2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide] is synthesized through a condensation reaction between 4-bromobenzaldehyde and acetoacetohydrazide. The reaction takes place in ethanol under reflux with the addition of a catalytic amount of glacial acetic acid. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methylideneamino]-2-[2-[2-[(4-bromophenyl)methylidene]hydrazinyl]-2-oxoethoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N4O3/c19-15-5-1-13(2-6-15)9-21-23-17(25)11-27-12-18(26)24-22-10-14-3-7-16(20)8-4-14/h1-10H,11-12H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHCHHKBPWHFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COCC(=O)NN=CC2=CC=C(C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4981223.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4981245.png)
![(3-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4981248.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4981252.png)


![N-(isoxazol-3-ylmethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4981284.png)
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4981291.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4981297.png)
![4-(2-(acetylamino)-3-{[4-(acetylamino)phenyl]amino}-3-oxo-1-propen-1-yl)-2-methoxyphenyl acetate](/img/structure/B4981299.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B4981316.png)
![3-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4981324.png)